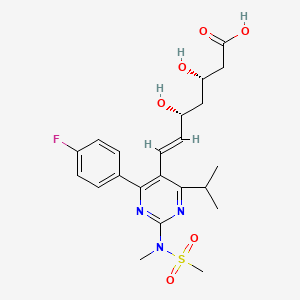

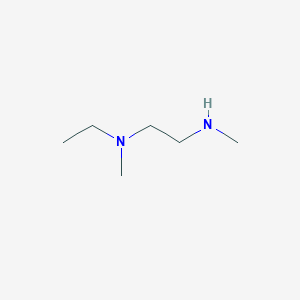

tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The compound consists of multiple functional groups, including hydroxyl groups and a piperidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, and solubility. Unfortunately, specific physical and chemical properties for this compound are not provided in the searched resources .Scientific Research Applications

Pharmaceutical Reference Standards

This compound is used as a pharmaceutical reference standard .

Carbohydrate Research

“N-Boc-1,5-imino-D-glucitol” is used in carbohydrate research . Carbohydrates play a crucial role in various biological processes, and this compound can be used to study these processes .

Chemoselective N-Boc Protection

The compound is used in the chemoselective N-Boc protection of amines, amino acids, and peptides . This process is fundamental in organic synthesis, especially in peptide chemistry .

Biomedical Sector

“N-Boc-1,5-imino-1,5-dideoxy-D-glucitol” has significant importance in the biomedical sector . It is considered an indispensable asset for combating a multitude of illnesses such as diabetes and cancer .

Proteomics Research

This compound is a specialty product for proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used to investigate protein structure and function .

Peptide Synthesis

“N-Boc-1,5-imino-D-glucitol” is used in peptide synthesis . The N-Boc derivatives of amino acids are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .

Mechanism of Action

N-BOC-1,5-IMINO-1,5-DIDEOXY-D-GLUCITOL, also known as tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate or N-Boc-1,5-imino-D-glucitol, is a compound of significant interest in the biomedical sector .

Target of Action

The compound operates as a potent inhibitor, selectively targeting enzymes implicated in the progression of various afflictions . The specific enzymes targeted by this compound are yet to be identified.

Mode of Action

The compound’s mode of action is primarily through its inhibitory effects on these enzymes . The exact mechanism of this inhibition and the resulting changes at the molecular level are still under investigation.

Pharmacokinetics

It is known that the compound is soluble in methanol and water , which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH may affect the compound’s activity . Additionally, the compound’s solubility in methanol and water suggests that its action may be influenced by the solvent environment.

Safety and Hazards

properties

IUPAC Name |

tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c1-11(2,3)18-10(17)12-4-7(14)9(16)8(15)6(12)5-13/h6-9,13-16H,4-5H2,1-3H3/t6-,7+,8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBFXYKSDYOKTK-BZNPZCIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C(C1CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565022 |

Source

|

| Record name | tert-Butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | |

CAS RN |

130539-12-7 |

Source

|

| Record name | tert-Butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

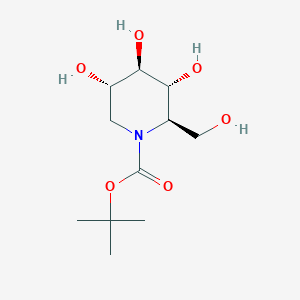

![Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1354831.png)

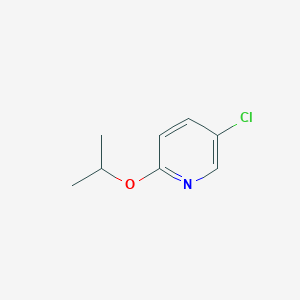

![2-[(Pyridin-2-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1354844.png)